molecular formula C14H15ClN2O2S B15096341 4-amino-N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide CAS No. 928003-04-7

4-amino-N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide

Cat. No.: B15096341
CAS No.: 928003-04-7
M. Wt: 310.8 g/mol
InChI Key: WOUHAFIOLTVHRZ-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-amino-N-[2-(4-chlorophenyl)ethyl]- is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The specific structure of this compound includes an amino group at the 4-position and a 4-chlorophenyl ethyl group attached to the nitrogen atom of the sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-amino-N-[2-(4-chlorophenyl)ethyl]- typically involves the reaction of 4-chlorophenethylamine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization from ethanol to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-amino-N-[2-(4-chlorophenyl)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-amino-N-[2-(4-chlorophenyl)ethyl]- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition disrupts the pH balance within cells, leading to various physiological effects. The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, 4-amino-N-[2-(4-chlorophenyl)ethyl]- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the 4-chlorophenyl ethyl group enhances its binding affinity to certain molecular targets, making it a more potent inhibitor compared to other benzenesulfonamide derivatives .

Biological Activity

4-amino-N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide, commonly referred to as a benzenesulfonamide derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound primarily stems from its role as an enzyme inhibitor . Notably, it has been identified as a potent inhibitor of carbonic anhydrase (CA), which plays a critical role in maintaining pH balance within cells. By binding to the active site of CA, this compound inhibits the conversion of carbon dioxide to bicarbonate, leading to significant physiological effects such as altered cellular metabolism and apoptosis in cancer cells .

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . It has been shown to induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways. For example, studies have demonstrated that derivatives of benzenesulfonamides can significantly increase apoptosis rates in MDA-MB-231 breast cancer cells, suggesting a potential for therapeutic applications in oncology .

Antimicrobial Properties

This compound also displays notable antimicrobial activity . Various studies have explored its efficacy against different bacterial strains. The minimum inhibitory concentration (MIC) values indicate that it possesses potent antibacterial properties, outperforming conventional antibiotics like ampicillin and streptomycin in some cases .

Compound MIC (mg/mL) Target Bacteria
This compound0.23–0.70Bacillus cereus
Other derivatives0.47–0.94Escherichia coli

Cardiovascular Effects

In addition to its antimicrobial and anticancer activities, this compound has been evaluated for its effects on cardiovascular function. In isolated rat heart models, it was observed that this compound decreased coronary resistance and perfusion pressure over time. This suggests potential interactions with calcium channels that could influence blood pressure regulation .

Case Studies and Research Findings

  • Anticancer Study : A study conducted on MDA-MB-231 cells revealed that treatment with benzenesulfonamide derivatives led to a significant increase in apoptosis rates compared to controls, indicating their potential as anticancer agents .
  • Antimicrobial Efficacy : In vitro studies showed that the compound exhibited strong antibacterial activity against various strains, with MIC values being comparable or superior to established antibiotics .
  • Cardiovascular Interaction : Research utilizing isolated rat heart models demonstrated that the compound could effectively lower perfusion pressure and coronary resistance, indicating its potential cardiovascular effects .

Properties

CAS No.

928003-04-7

Molecular Formula

C14H15ClN2O2S

Molecular Weight

310.8 g/mol

IUPAC Name

4-amino-N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide

InChI

InChI=1S/C14H15ClN2O2S/c15-12-3-1-11(2-4-12)9-10-17-20(18,19)14-7-5-13(16)6-8-14/h1-8,17H,9-10,16H2

InChI Key

WOUHAFIOLTVHRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNS(=O)(=O)C2=CC=C(C=C2)N)Cl

Origin of Product

United States

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